molecular formula C18H15ClN2S2 B14741676 4,6-Bis(benzylsulfanyl)-5-chloropyrimidine CAS No. 5003-09-8

4,6-Bis(benzylsulfanyl)-5-chloropyrimidine

Cat. No.: B14741676
CAS No.: 5003-09-8
M. Wt: 358.9 g/mol
InChI Key: NLEZHNVZIWFZIG-UHFFFAOYSA-N
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Description

4,6-Bis(benzylsulfanyl)-5-chloropyrimidine is a chemical compound with the molecular formula C18H15ClN2S2 and a molecular weight of 358.91 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with benzylsulfanyl groups at positions 4 and 6, and a chlorine atom at position 5

Preparation Methods

The synthesis of 4,6-Bis(benzylsulfanyl)-5-chloropyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloropyrimidine with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,6-Bis(benzylsulfanyl)-5-chloropyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Bis(benzylsulfanyl)-5-chloropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis(benzylsulfanyl)-5-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

4,6-Bis(benzylsulfanyl)-5-chloropyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

5003-09-8

Molecular Formula

C18H15ClN2S2

Molecular Weight

358.9 g/mol

IUPAC Name

4,6-bis(benzylsulfanyl)-5-chloropyrimidine

InChI

InChI=1S/C18H15ClN2S2/c19-16-17(22-11-14-7-3-1-4-8-14)20-13-21-18(16)23-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2

InChI Key

NLEZHNVZIWFZIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=NC=N2)SCC3=CC=CC=C3)Cl

Origin of Product

United States

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